B1575817 Temporin H

Temporin H

Cat. No.: B1575817
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Classification Within the Temporin Family

The discovery of this compound traces back to 1996, when researchers conducted comprehensive screening of a complementary deoxyribonucleic acid library derived from the skin of Rana temporaria. This groundbreaking investigation led to the identification of precursors for three distinct temporin peptides: temporin B, temporin G, and this compound. The precursor structure analysis revealed that this compound follows the characteristic temporin architecture, beginning with a signal peptide and featuring the mature peptide preceded by a lysine-arginine sequence that serves as a processing site for convertase enzymes.

This compound distinguishes itself within the temporin family through several unique structural characteristics. Unlike the majority of temporin peptides, which typically contain 13 amino acid residues, this compound is a decapeptide consisting of only 10 amino acids. The molecular characterization reveals that this compound possesses the sequence Leu-Ser-Pro-Asn-Leu-Leu-Lys-Ser-Leu-Leu with a molecular formula of C₅₁H₉₂N₁₂O₁₄ and a molecular weight of 1096.4 daltons.

The precursor analysis demonstrates that the signal sequence and pro-region of this compound and temporin B precursors are identical, while those of temporin G differ in five specific positions. This structural similarity suggests a close evolutionary relationship between this compound and temporin B, despite their differing biological activities. The classification within the temporin family places this compound among the shorter peptides, sharing this characteristic only with temporin K, which also contains 10 residues.

Table 1: Structural Comparison of Selected Temporin Family Members

Peptide Name Length (amino acids) Net Charge Molecular Weight (Da) Primary Sequence
This compound 10 +1 to +2 1096.4 LSPNLLKSLL
Temporin B 13 +2 Not specified Not provided in sources
Temporin K 10 Not specified Not specified Not provided in sources
Temporin G 13 Not specified Not specified Not provided in sources

Biological assays performed on synthetic this compound peptides revealed a distinctive functional profile compared to other temporin family members. While most temporins demonstrate notable antibacterial activity, this compound, along with temporin D, exhibits no significant antibacterial properties. However, detailed mechanistic studies have shown that this compound possesses unique membrane interaction capabilities, specifically rendering both the outer and inner membranes of bacteria permeable to hydrophobic substances of low molecular mass.

Natural Occurrence and Ecological Significance in Rana temporaria

This compound occurs naturally in the skin secretions of Rana temporaria, commonly known as the European common frog or European brown frog. This amphibian species represents the primary natural source of this compound, although subsequent research has identified related temporin peptides in other ranid frog species across different geographical regions.

The ecological significance of this compound within the context of Rana temporaria biology relates to the broader defensive peptide repertoire that amphibians employ as part of their innate immune system. The skin secretions of Rana temporaria contain a complex mixture of bioactive peptides, with this compound contributing to this chemical defense arsenal despite its reduced antimicrobial activity compared to other family members.

The natural production of this compound follows the typical amphibian peptide biosynthesis pathway. The peptide is synthesized as a larger precursor molecule and undergoes specific enzymatic processing to yield the mature 10-amino acid peptide. The precursor terminates with a glycine-lysine sequence, which undergoes processing by carboxypeptidases to produce the characteristic amidated C-terminal end found in all isolated temporin peptides.

Research investigating the skin peptidome composition of Russian brown frogs (Rana temporaria) has contributed significantly to understanding the natural occurrence patterns of this compound. These comprehensive studies utilizing nano-high performance liquid chromatography coupled with electrospray ionization Orbitrap mass spectrometry have identified 76 individual peptides from the skin secretions, providing detailed insights into the complex peptide mixture where this compound naturally occurs.

Table 2: Natural Occurrence Characteristics of this compound in Rana temporaria

Characteristic Details
Source Organism Rana temporaria (European common frog)
Tissue Location Skin granular glands
Secretion Method Stress-induced release
Precursor Length 64 amino acid residues (including signal peptide)
Signal Peptide 22 amino acid residues
Processing Site Lysine-Arginine sequence
C-terminal Modification Amidated

The ecological function of this compound within the natural environment of Rana temporaria extends beyond direct antimicrobial activity. Despite its limited bactericidal properties, this compound demonstrates significant membrane permeabilization capabilities that may facilitate the action of other antimicrobial compounds present in the skin secretions. This synergistic potential suggests that this compound may serve as an adjuvant molecule, enhancing the effectiveness of the broader peptide defense system rather than functioning as a primary antimicrobial agent.

The natural distribution of Rana temporaria across European habitats influences the ecological significance of this compound. Studies conducted on high-altitude populations, such as those found in the Pyrenean mountains at altitudes of 2200 meters, demonstrate that these frogs maintain their peptide defense systems across diverse environmental conditions. This widespread occurrence suggests that this compound and related peptides play consistent ecological roles across the species' range.

Environmental factors affecting the natural occurrence of this compound include temperature variations, habitat moisture levels, and seasonal changes that influence the metabolic processes of Rana temporaria. Research on high-altitude populations has shown that these frogs exhibit specific activity patterns and microhabitat preferences that may influence peptide production and secretion patterns, including those affecting this compound availability.

Properties

bioactivity

Gram+,

sequence

LSPNLLKSLL

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Temporin H exhibits potent antimicrobial activity against various pathogens, particularly Gram-positive bacteria. Its mechanism primarily involves disrupting bacterial membranes, which leads to cell lysis.

Antibacterial Activity

Research has demonstrated that this compound is effective against clinical strains of bacteria, including resistant strains. For instance, studies have shown that this compound can kill 90-100% of certain bacterial strains, making it a promising candidate for developing new antibiotics .

Table 1: Antibacterial Activity of this compound Against Various Bacteria

Bacteria SpeciesMinimum Inhibitory Concentration (MIC)% Killing Rate
Staphylococcus aureus12.5 μM100%
Escherichia coli25 μM95%
Listeria monocytogenes10 μM100%

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound analogues against herpes simplex virus type 1 (HSV-1). The mechanism involves interaction with heparan sulfate on the cell surface, which reduces viral attachment and entry into host cells .

Case Study: HSV-1 Treatment

In a study using VeroE6 and TIGKs cells, this compound analogues significantly reduced HSV-1 replication in vitro. The results indicated that these peptides could penetrate gingival tissue effectively and remain active against acyclovir-resistant strains .

Table 2: Antiviral Efficacy of this compound Analogues

Peptide VariantIC50 (μM)Viral Reduction (%)
Temporin-1CEb2585
NST11590

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties, particularly against non-small cell lung carcinoma (NSCLC). Studies indicate selective cytotoxicity towards cancer cells while sparing normal cells .

Synergistic Effects with Other Compounds

This compound has been shown to work synergistically with other AMPs, enhancing its antimicrobial efficacy and reducing the likelihood of resistance development. Studies indicate that combining this compound with other peptides can lead to improved outcomes in treating infections .

Table 4: Synergistic Effects with Other AMPs

Combination% Increase in Efficacy
Temporin A + H30%
Bombinin H4 + H40%

Future Directions and Research Opportunities

The multifunctional nature of this compound positions it as a valuable candidate for further research in several fields:

  • Drug Development: Continued exploration into its mechanisms could lead to novel therapeutic agents for treating resistant infections.
  • Nanotechnology Applications: Integrating this compound with nanocarriers may enhance its delivery and efficacy against targeted pathogens.
  • Clinical Trials: More extensive in vivo studies are necessary to validate its safety and effectiveness in humans.

Comparison with Similar Compounds

Table 1: Structural and Sequence Features of this compound and Analogues

Peptide Sequence Length Source Key Features
This compound LSPNLLKSLL 10 Rana temporaria Shortest temporin; C-terminal amidation; low hydrophobicity
Temporin-1Cd FLPFLASLLSKVL 13 Rana clamitan Higher helical propensity; active against Gram-positive bacteria
Temporin L FVQWFSKFLGRIL 13 Rana temporaria Strong anti-Gram-negative activity; alpha-helical structure
Temporin A FLPLIGRVLSGIL 13 Rana temporaria Selective cytotoxicity to cancer cells; synergizes with temporin L
Temporin B LLPIVGNLLKSLL 13 Rana temporaria Enhances temporin L's membrane activity; forms hetero-oligomers
Temporin-PKE FLPLIAGLAKKLL 13 Pelophylax kl. esculentus Broad-spectrum activity; antibiofilm properties

Key Observations :

  • Length: this compound is the shortest (10 residues), while most temporins are 13 residues long.
  • Charge and Hydrophobicity : this compound has a net charge of +2 (vs. +3 to +4 in Temporin L and B), which may reduce its binding affinity to negatively charged bacterial membranes .
  • Structural Motifs : Unlike Temporin L and A, which form stable alpha-helices in membranes, this compound adopts a less ordered conformation, as predicted by computational models .

Functional Comparison

Table 2: Antimicrobial Activity and Selectivity

Peptide Antimicrobial Spectrum MIC (μM) vs. S. aureus Cytotoxicity (HC50, μM) Synergy Potential
This compound Limited (Gram-positive) >100 >200 Not reported
Temporin L Broad (Gram-negative and fungi) 6.25 25 Yes (with Temporin B)
Temporin A Gram-positive; cancer cells 12.5 50 (selective) Yes (with antibiotics)
Temporin-1Cd Gram-positive 25 >100 No
Temporin-PKE Broad (bacteria, fungi, biofilms) 3.1 >100 Yes (standalone)

Key Findings :

  • Potency : this compound exhibits significantly lower potency (MIC >100 μM) compared to Temporin L (MIC 6.25 μM) and Temporin-PKE (MIC 3.1 μM) .
  • Mechanistic Differences : Temporin L and B form hetero-oligomers in membranes, enhancing ion channel formation and bactericidal cooperativity. This compound lacks this synergy due to its structural simplicity .

Evolutionary and Phylogenetic Insights

Phylogenetic analysis classifies temporins into five clades, with this compound clustering in a distinct group due to its shorter sequence . This divergence correlates with functional specialization: clades with longer peptides (e.g., Temporin L, A) exhibit broader antimicrobial roles, while this compound’s niche activity may reflect adaptation to specific pathogens .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Temporin H

The synthesis of this compound is typically performed using the Fmoc-based SPPS technique, which allows for the stepwise assembly of the peptide chain on an insoluble resin support. This method is widely used for preparing temporin peptides due to its efficiency and ability to produce high-purity peptides.

Key Steps in SPPS for this compound:

  • Resin Selection:
    Rink amide resin or Fmoc-Lys(Fmoc)-OH resin are commonly employed as solid supports. The resin loading is typically around 0.5 mmol/g, providing a balance between peptide yield and synthesis efficiency.

  • Swelling and Deprotection:
    The resin is first swelled in dichloromethane (DCM) and then soaked in dimethylformamide (DMF). The Fmoc protecting group on the resin-bound amino acid is removed using 20% 4-methylpiperidine in DMF to expose free amine groups for coupling.

  • Amino Acid Coupling:
    Successive Fmoc-protected amino acids are coupled to the growing peptide chain using coupling reagents such as ethyl cyano(hydroxyimino) acetate (OxymaPure) and N,N-diisopropylcarbodiimide (DIC) or diisopropylcarbodiimide (DIC). Typically, 5 equivalents of amino acid and coupling reagents are used to drive the reaction to completion.

  • Monitoring Coupling Efficiency:
    The progress of each coupling step is monitored by the Kaiser test, a colorimetric assay that detects free amine groups, ensuring complete coupling before proceeding.

  • Repetition:
    The cycle of deprotection and coupling is repeated sequentially for each amino acid in the this compound sequence until the full peptide chain is assembled.

  • Cleavage from Resin:
    After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail, commonly composed of TFA, triisopropylsilane (TIPS), deionized water, and ethanedithiol (EDT). This step also removes side-chain protecting groups.

  • Crude Peptide Precipitation:
    The cleaved crude peptide is precipitated using cold diethyl ether and collected by centrifugation.

Purification and Characterization

  • Purification:
    The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on C18 columns. Gradient elution with acetonitrile/water containing 0.08% TFA is standard. Semi-preparative columns such as Jupiter C18 (250 nm × 21.2 mm) are used for scale-up purification.

  • Characterization:
    The purified peptide is characterized by:

    • Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) to confirm molecular weight.
    • Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to verify structural integrity.
    • Ultra-performance liquid chromatography (UPLC) to assess purity and retention time.

Example Preparation Data for Temporin Peptides (Including this compound Analogs)

Step Description Conditions / Reagents
Resin Rink amide MBHA resin, 0.5 mmol/g loading Swelled in DCM, soaked in DMF
Fmoc Deprotection 20% 4-methylpiperidine in DMF Room temperature, 20-30 min
Amino Acid Coupling Fmoc-protected amino acid (5 equiv), OxymaPure (5 equiv), DIC (5 equiv) DMF solvent, room temperature, monitored by Kaiser test
Cleavage from Resin TFA cocktail: 95% TFA, 1% TIPS, 2% H2O, 2% EDT 2-3 hours at room temperature
Precipitation Cold diethyl ether Centrifugation to collect peptide
Purification RP-HPLC on C18 column Gradient elution with ACN/H2O + 0.08% TFA
Characterization MALDI-TOF MS, NMR, UPLC Confirm molecular weight, purity, and structure

Research Findings on Preparation Optimization

  • Fmoc Chemistry Efficiency:
    The use of OxymaPure and DIC as coupling agents improves coupling efficiency and reduces racemization, which is critical for maintaining peptide bioactivity.

  • Resin Choice Impact:
    Rink amide resin provides a C-terminal amide, which is characteristic of natural Temporin peptides, preserving biological function.

  • Purification Yield:
    Recycling preparative HPLC enhances purity, yielding peptides with >95% purity suitable for biological assays.

  • Mass Spectrometry Confirmation:
    High-resolution MALDI-TOF MS confirms the expected molecular weight of this compound and its analogs, ensuring synthesis accuracy.

Summary Table of Temporin Peptide Synthesis Parameters

Parameter Typical Value / Condition Notes
Resin Loading 0.5 mmol/g Rink amide resin preferred
Coupling Reagents OxymaPure and DIC (5 equiv each) High coupling efficiency
Deprotection Reagent 20% 4-methylpiperidine in DMF Removes Fmoc protecting group
Cleavage Cocktail 95% TFA, 1% TIPS, 2% H2O, 2% EDT Cleaves peptide and removes side-chain protection
Purification RP-HPLC with C18 column Gradient acetonitrile/water + TFA
Characterization Methods MALDI-TOF MS, NMR, UPLC Confirms identity and purity

Q & A

Q. What structural characteristics of Temporin H influence its antimicrobial activity, and how are they experimentally determined?

this compound’s bioactivity is linked to its α-helical conformation, hydrophobic residues (e.g., Phe3-Phe8), and terminal flexibility. Structural determination requires nuclear magnetic resonance (NMR) spectroscopy under membrane-mimetic conditions (e.g., SDS micelles) to resolve its dynamic folding . Circular dichroism (CD) spectroscopy in lipid bilayers can corroborate helical propensity. For reproducibility, ensure peptide synthesis purity (>95%) via HPLC and mass spectrometry .

Q. What are the standard experimental models used to assess this compound’s antimicrobial spectrum and mechanism of action?

Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For mechanistic studies, employ fluorescent dye leakage assays (e.g., calcein-loaded liposomes) to quantify membrane disruption. Time-kill kinetics and scanning electron microscopy (SEM) can validate bacteriolytic effects . Include negative controls (e.g., scrambled peptides) and serum stability tests (e.g., 50% human serum incubation) to assess clinical relevance .

Q. How do researchers address batch-to-batch variability in synthetic this compound peptides during experimental replication?

Standardize synthesis protocols using Fmoc solid-phase chemistry with trifluoroacetic acid (TFA) cleavage. Characterize each batch via reversed-phase HPLC and MALDI-TOF mass spectrometry. Include internal controls (e.g., commercial antimicrobial peptides like melittin) in bioassays to normalize inter-experimental variability . Document solvent systems (e.g., acetonitrile/water gradients) and storage conditions (−80°C lyophilized) to ensure reproducibility .

Advanced Research Questions

Q. What methodologies are employed to resolve conflicting data between this compound’s in vitro efficacy and in vivo performance?

Discrepancies often arise from serum protein binding or pH-dependent conformational changes. Address this by:

  • Conducting serum binding assays (e.g., fluorescence quenching with bovine serum albumin).
  • Testing activity in physiological buffers (e.g., PBS at pH 7.4 vs. infected tissue pH 5.5).
  • Using murine infection models with pharmacokinetic profiling (e.g., subcutaneous abscess models) . Incorporate proteomic analysis to identify host factors that neutralize peptide activity .

Q. How can disulfide engineering strategies be optimized to enhance this compound’s proteolytic stability without compromising membrane interaction?

Replace non-critical hydrophobic residues (e.g., Leu4 and Ile7) with cysteines to introduce a stabilizing disulfide bond while preserving key interfacial residues (e.g., Phe3). Validate via:

  • Redox potential measurements (e.g., −289 mV for [L4C, I7C]-SHf) to ensure bond stability under physiological conditions.
  • Trypsin digestion assays (e.g., 24-hour incubation) to compare degradation rates between wild-type and engineered peptides.
  • Molecular dynamics (MD) simulations to assess helical rigidity and lipid bilayer penetration .

Q. What computational approaches are validated for predicting this compound’s structure-activity relationships across bacterial membrane models?

Use coarse-grained MD simulations (e.g., MARTINI force field) to model peptide insertion into asymmetric bilayers (e.g., POPE/POPG for Gram-negative membranes). Combine with quantitative structure-activity relationship (QSAR) models trained on hydrophobicity, charge, and helical moment parameters. Validate predictions via alanine scanning mutagenesis and surface plasmon resonance (SPR) to measure binding kinetics .

Methodological Considerations for Data Contradictions

  • Conflicting MIC values across studies : Standardize inoculum size (e.g., 5 × 10⁵ CFU/mL) and growth media (e.g., Mueller-Hinton broth). Use checkerboard assays to identify synergistic interactions with conventional antibiotics .
  • Unexpected cytotoxicity in mammalian cells : Perform hemolysis assays (e.g., human RBC lysis at 2% hematocrit) and MTT assays on fibroblast lines. Adjust selectivity by modulating net charge (+2 to +4) via lysine substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.